Vulkacit P
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vulkacit P is synthesized through the reaction of zinc oxide with ethyl phenyl dithiocarbamate. The reaction typically occurs in an aqueous medium, where zinc oxide is dissolved in water and then reacted with ethyl phenyl dithiocarbamate under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes. The final product is then packaged for distribution and use in various applications .
Chemical Reactions Analysis
Types of Reactions
Vulkacit P primarily undergoes vulcanization reactions, where it acts as an accelerator in the cross-linking of rubber with sulfur. This process enhances the physical properties of rubber, making it more elastic and resistant to wear and tear .
Common Reagents and Conditions
The vulcanization process involving this compound typically requires sulfur as the primary reagent. The reaction conditions include elevated temperatures and the presence of other additives such as activators and retarders to control the rate of vulcanization .
Major Products Formed
The major product formed from the vulcanization reaction is cross-linked rubber, which exhibits improved mechanical properties such as increased tensile strength, elasticity, and resistance to aging and environmental factors .
Scientific Research Applications
Vulkacit P has a wide range of applications in scientific research and industry:
Chemistry: Used as a vulcanization accelerator in the synthesis of various rubber products.
Biology: Employed in the production of laboratory equipment and materials that require durable and elastic properties.
Medicine: Utilized in the manufacturing of medical devices and equipment that need to withstand repeated use and sterilization.
Industry: Widely used in the automotive, aerospace, and construction industries for the production of tires, seals, hoses, and other rubber components
Mechanism of Action
Vulkacit P functions by accelerating the vulcanization process, which involves the formation of cross-links between rubber molecules. The compound interacts with sulfur and rubber, facilitating the formation of sulfur bridges that link the polymer chains together. This cross-linking process enhances the elasticity and durability of the rubber material .
Comparison with Similar Compounds
Similar Compounds
Zinc diethyl dithiocarbamate (ZDEC): Another vulcanization accelerator with similar properties but different chemical structure.
Zinc dibutyl dithiocarbamate (ZDBC): Used in similar applications but may have different reactivity and efficiency.
Zinc dimethyl dithiocarbamate (ZDMC): Also used as a vulcanization accelerator with distinct properties.
Uniqueness of Vulkacit P
This compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability in the vulcanization process. Its efficiency in accelerating the vulcanization reaction while maintaining the desired physical properties of the rubber makes it a preferred choice in various industrial applications .
Biological Activity
Vulkacit P, a compound widely used as a vulcanization accelerator in the rubber industry, is chemically identified as Zinc ethylphenyldithiocarbamate (CAS Number: 14634-93-6). This compound has garnered attention not only for its industrial applications but also for its biological activity and potential health implications. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is part of the dithiocarbamate family, which are known for their diverse biological activities. The molecular formula is C18H20N2S4Zn . Dithiocarbamates generally exhibit antifungal, antibacterial, and antioxidant properties. The mechanism of action often involves the chelation of metal ions and inhibition of enzymatic activities.
Antifungal Properties
Dithiocarbamates, including this compound, have demonstrated significant antifungal activity. Research indicates that they can inhibit fungal growth by disrupting cellular processes. For example, studies have shown that dithiocarbamates can interfere with the synthesis of ergosterol, a critical component of fungal cell membranes .
Table 1: Antifungal Activity of Dithiocarbamates
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 50 µg/mL |
Zinc dibutyldithiocarbamate | Aspergillus niger | 30 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cell lines. A study conducted on human liver cells (HepG2) indicated that exposure to this compound resulted in dose-dependent cytotoxicity, with significant cell death observed at concentrations above 100 µg/mL .
Table 2: Cytotoxic Effects of this compound on HepG2 Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 90 |
50 | 75 |
100 | 50 |
200 | 20 |
Case Study 1: Occupational Exposure
A case study involving workers in the rubber manufacturing industry highlighted potential health risks associated with prolonged exposure to this compound. Workers reported symptoms such as skin irritation and respiratory issues. Biomonitoring revealed elevated levels of dithiocarbamate metabolites in urine samples, suggesting systemic absorption .
Case Study 2: Environmental Impact
Research on the environmental impact of this compound indicated that it can leach into soil and water systems from rubber products. A study assessing soil samples near rubber manufacturing sites found detectable levels of this compound, raising concerns about its ecological effects and potential bioaccumulation in aquatic organisms .
Regulatory Status and Safety Considerations
Due to its biological activity, this compound is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified certain dithiocarbamates as hazardous due to their potential carcinogenic effects. Safety data sheets recommend handling precautions to minimize exposure risks .
Properties
CAS No. |
6250-27-7 |
---|---|
Molecular Formula |
C11H20N2S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
piperidin-1-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H20N2S2/c14-11(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H2 |
InChI Key |
PKQICHQXXHJSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SN2CCCCC2 |
Origin of Product |
United States |
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